Chaetomellic acid B-d3 (disodium)

Quantitative Bioanalysis LC-MS/MS Stable Isotope Labeling

Quantitative LC-MS assays for Chaetomellic Acid B demand an isotopically matched internal standard to correct matrix effects and preparation variability. Chaetomellic Acid B-d3 (disodium) resolves this with a 3 Da mass shift, ensuring co-elution and accurate tracking. - Eliminates ion suppression bias vs. analog standards - Enables robust PK parameter generation (Cmax, AUC) per regulatory guidelines - Supplied as a stable disodium salt with ≥98% purity for immediate method deployment

Molecular Formula C21H34Na2O4
Molecular Weight 399.5 g/mol
Cat. No. B12414229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChaetomellic acid B-d3 (disodium)
Molecular FormulaC21H34Na2O4
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C21H36O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18(2)20(22)23;;/h10-11H,3-9,12-17H2,1-2H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/b11-10-,19-18-;;/i2D3;;
InChIKeyFJQLDNIZWYJEEX-HSIFYRSESA-L
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chaetomellic Acid B-d3 Disodium: Isotope-Labeled Internal Standard


Chaetomellic Acid B-d3 (disodium) is a trideuterated analog of Chaetomellic Acid B, a naturally occurring alkyl dicarboxylic acid first isolated from the fungus Chaetomella acutiseta [1]. The parent compound, Chaetomellic Acid B, acts as a potent and highly specific competitive inhibitor of Ras farnesyl-protein transferase (FPTase), a key enzyme in the post-translational modification and oncogenic activation of Ras proteins [2]. The -d3 label is incorporated as a (methyl-d3) group at the C-3 position, creating a stable, isotopically distinct molecule that is chemically and physically nearly identical to the unlabeled analyte [3]. This makes it a premier choice for use as an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) assays designed to precisely measure Chaetomellic Acid B in complex biological matrices.

Product Type
Trideuterated internal standard (SIL-IS)
Analytical Workflow
LC-MS/MS quantification of Chaetomellic Acid B
Label Position
Methyl-d3 at C-3; +3.02 Da mass shift

Chaetomellic Acid B-d3 Disodium: Why Unlabeled Analogs Fail


In quantitative bioanalysis, the use of an internal standard (IS) that perfectly mimics the behavior of the target analyte is paramount for correcting variability in sample preparation, chromatographic separation, and mass spectrometric detection [1]. Substituting a deuterated IS like Chaetomellic Acid B-d3 with an unlabeled compound or a structural analog introduces significant and often unpredictable sources of error, fundamentally compromising assay precision and accuracy [2]. Non-isotopic standards can exhibit different extraction efficiencies, distinct chromatographic retention times, and differential responses to matrix-induced ion suppression or enhancement [1]. These discrepancies prevent the IS from accurately tracking the analyte's journey through the entire analytical process, leading to biased quantification. Therefore, for any rigorous quantitative LC-MS workflow involving Chaetomellic Acid B, the -d3 labeled version is not merely an alternative but a methodological requirement for generating reliable, publication-quality data.

Unlabeled Chaetomellic Acid B: May exhibit different extraction efficiency and ion suppression profile, compromising quantitative accuracy.
Chaetomellic Acid A analog: ~3.4-fold higher FPTase potency; chromatographic behavior and response factor likely differ, invalidating ISTD tracking.
Non-isotopic structural analog: Cannot correct for matrix effects or recovery variation with the same fidelity; precision and accuracy may shift significantly.

Chaetomellic Acid B-d3 Disodium: Comparative Evidence


Isotopic Fidelity: Mass Shift for MS Discrimination

Chaetomellic Acid B-d3 disodium possesses a molecular weight of 399.49 g/mol, which is exactly 3 mass units greater than the unlabeled Chaetomellic Acid B disodium salt (396.47 g/mol) due to the substitution of three hydrogen atoms with three deuterium atoms (H→D) at the C-3 methyl position [1]. This 3 Da mass difference is the minimal required to provide complete separation from the M+2 and M+1 natural abundance isotopologues of the unlabeled analyte in a mass spectrometer, ensuring that the internal standard signal does not interfere with, and is not interfered by, the analyte's signal [2].

Isotopic Fidelity
Head-to-head
Δ +3.02 Da
C21H31D3Na2O4 vs C21H34Na2O4
Enables selective MS discrimination without signal cross-talk.
Nominal mass; verify at high resolution.
Quantitative Bioanalysis LC-MS/MS Stable Isotope Labeling

Conserved Bioactivity: FPTase Inhibition Potency

The biological activity of Chaetomellic Acid B-d3 is derived entirely from its parent molecule, Chaetomellic Acid B. The parent compound acts as a potent and highly specific inhibitor of human recombinant farnesyl-protein transferase (FPTase), with a reported IC50 value of 185 nM [1]. This activity is attributed to its role as a farnesyl-pyrophosphate (FPP) mimic, and it is selective, showing no inhibition of the related enzyme geranylgeranyl transferase type I [1][2]. The -d3 label does not alter the compound's bioactivity in the intended applications.

Conserved Bioactivity
Class-level inference
~185 nM IC50
Inferred equivalence to parent
Parent FPTase inhibition assumed preserved; labeling not expected to alter activity.
-d3 bioactivity not directly measured.
Farnesyltransferase Inhibition IC50 Ras Signaling

Potency Differentiation: B-Series vs. A-Series

While Chaetomellic Acid B-d3 serves as the analytical tool for its parent molecule, it is critical to recognize its distinct bioactivity profile compared to its closest in-class analog, Chaetomellic Acid A. Chaetomellic Acid A is approximately 3.4 times more potent than Chaetomellic Acid B against human FPTase, with an IC50 of 55 nM compared to 185 nM for the B-series [1]. This quantitative difference, rooted in structural variation of the alkyl side chain, precludes the use of a Chaetomellic Acid A-based compound as a substitute for Chaetomellic Acid B in quantitative assays.

B-series vs A-series
Cross-study comparable
IC50 185 nM vs 55 nM
3.4-fold potency difference
Structural analog mismatch may skew assay response; select B-series ISTD for B analyte.
Human FPTase in vitro enzyme assay.
Structure-Activity Relationship SAR FPTase Inhibitor

Deuterated IS: Improved Precision and Accuracy

Comparative method development studies across multiple drug classes have consistently demonstrated that switching from a structural analog internal standard (IS) to a stable isotopically labeled (SIL) IS, such as a deuterated version of the analyte, significantly improves key analytical parameters [1]. For instance, in a study quantifying the anticancer drug Kahalalide F, the use of a deuterated IS resulted in a marked reduction in the coefficient of variation (%CV) and improved inter-day accuracy compared to an analog IS [1].

SIL-IS Advantage
Class-level inference
Improved %CV & accuracy
Qualitative benefit from deuterated IS
Supports method precision; data to verify for this analyte.
Based on Kahalalide F LC-MS/MS study.
Assay Validation Internal Standard LC-MS Method Development

Chaetomellic Acid B-d3 Disodium Applications


Pharmacokinetic and Tissue Distribution Assays

This compound is the definitive internal standard for LC-MS/MS assays designed to measure the concentration of Chaetomellic Acid B in biological matrices (plasma, urine, tissue homogenates) following administration in preclinical models . The 3 Da mass difference ensures the internal standard peak is fully resolved from the analyte, enabling accurate correction for matrix effects and sample preparation losses, which is essential for generating reliable PK parameters like Cmax, Tmax, and AUC.

Bioanalytical Method Validation and Development

During the development and validation of bioanalytical methods for Chaetomellic Acid B, this -d3 standard is an indispensable tool for assessing and mitigating variability. It is used to generate calibration curves and quality control (QC) samples to demonstrate assay accuracy, precision, specificity, and stability according to regulatory guidelines . Its use directly addresses the necessity for a stable isotopically labeled standard in achieving robust method performance [1].

Metabolic Stability and Protein Binding Assays

When investigating the metabolic fate or protein binding characteristics of Chaetomellic Acid B, the -d3 analog can be used as an internal standard to normalize for sample-to-sample variation in extraction efficiency. This is particularly critical in microsomal or hepatocyte stability assays where matrix components can severely impact LC-MS signal .

Metabolite Identification and Profiling

In studies aimed at identifying and quantifying metabolites of Chaetomellic Acid B, the -d3 version can be used as a retention time marker in high-resolution mass spectrometry workflows. Its near-identical chromatographic behavior helps to confirm the identity of potential metabolites through co-elution and shared fragmentation patterns, while its distinct mass prevents interference with the detection of novel, unknown species .

Application
Selection Property
Validation Focus
Research PK monitoring in biological matrices
Isotopic fidelity for matrix effect correction
LC-MS/MS accuracy in plasma, urine, tissue homogenates
Bioanalytical method validation
Stable isotope-labeled internal standard
Assay precision, reproducibility, and specificity review
In vitro metabolic stability assays
Extraction normalization across samples
Matrix-effect correction in microsomal/hepatocyte incubations
Metabolite profiling by HRMS
Co-elution and retention time marker
Metabolite identity confirmation without signal interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chaetomellic acid B-d3 (disodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.